molecular formula C22H31NO5S B1674543 Latrunculin a CAS No. 76343-93-6

Latrunculin a

Cat. No. B1674543
CAS RN: 76343-93-6
M. Wt: 421.6 g/mol
InChI Key: DDVBPZROPPMBLW-IZGXTMSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latrunculin A is a bioactive 2-thiazolidinone macrolide derived from the red sea sponge Latrunculia magnifica . It binds actin monomers near the nucleotide binding cleft with 1:1 stoichiometry and prevents them from polymerizing . This effect results in disruption of the actin filaments of the cytoskeleton .


Synthesis Analysis

The total synthesis of this compound has been reported in several studies . For instance, a concise and practical synthesis of this compound by ring-closing enyne-yne metathesis has been described .


Molecular Structure Analysis

This compound and actin form a crystalline structure with orthorhombic space group P2 1 2 1 2 1 and diffraction to 3.10 Å . The molecular formula of this compound is C22H31NO5S .


Chemical Reactions Analysis

This compound binds ATP-actin monomers with a higher affinity (K d = 0.1 μM) than ADP-P i -actin (K d = 0.4 μM) or ADP-actin (K d = 4.7 μM) . It also slowly severs filaments and increases the depolymerization rate at both ends of filaments freshly assembled from ATP-actin to the rates of ADP-actin .


Physical And Chemical Properties Analysis

This compound is a 2-thiazolidinone macrolide . Its molecular weight is 421.552 g/mol .

Scientific Research Applications

1. Actin Cytoskeleton Disruption

Latrunculin A is extensively used to disrupt the actin cytoskeleton in various cell types. It binds to monomeric actin, leading to the disassembly of actin filaments. This property has been utilized in studies to understand actin dynamics and its role in cellular processes. For instance, in cultured bovine aortic endothelial cells, this compound induces changes in cell shape and disrupts cell junctions and the cytoskeleton (Peterson et al., 1999).

2. Structural Analysis of Actin

The ability of this compound to bind actin monomers has facilitated detailed structural analysis of actin. Studies have shown that this compound alters the actin-monomer subunit interface, preventing polymerization. This has provided insights into the allosteric properties of actin and its interactions with other molecules (Morton et al., 2000).

3. Inhibition of Actin Polymerization

Research has demonstrated that this compound effectively inhibits actin polymerization. This effect is consistent with the formation of a 1:1 molar complex between this compound and G-actin. Such studies provide valuable data on the drug's impact on cultured cells and its potential use in further understanding the polymerization process of pure actin in vitro (Coué et al., 1987).

4. Influence on Cell Morphology and Adhesions

This compound has been used to study its effects on cell morphology and actin-associated adhesions. For instance, it has been shown to induce significant changes in the morphology of human trabecular meshwork cells, affecting their cytoskeleton and cellular adhesions. This provides insights into the molecular mechanisms underlying changes in cell shape and adhesion in response to cytoskeletal disruptions (Cai et al., 2000).

5. Role in Cellular Processes and Development

This compound's impact on actin dynamics offers a tool to study various cellular processes and development. For example, it has been used to understand the role of actin filaments in yeast cell polarity and turnover, revealing the rapid assembly and disassembly of actin in vivo and its importance in cell polarity maintenance (Ayscough et al., 1997).

Mechanism of Action

Target of Action

Latrunculin A is an actin-binding macrolide . Its primary targets are Actin, alpha skeletal muscle , and Gelsolin . Actin is a protein that forms (together with myosin) the contractile filaments of muscle cells, and is involved in motion and shape change in other types of cells (a process known as chemotaxis). Gelsolin is an actin-binding protein that plays a crucial role in regulating actin filament assembly and disassembly .

Mode of Action

This compound binds to actin monomers near the nucleotide binding cleft with 1:1 stoichiometry . This binding prevents actin monomers from polymerizing, thereby disrupting actin polymerization . It also prevents mitotic spindle formation, thus inhibiting cell replication .

Biochemical Pathways

This compound affects the actin cytoskeleton, which is crucial for maintaining cell shape, integrity, and function. By binding to actin monomers, this compound disrupts the polymerization of actin, leading to the disassembly of actin filaments . This disruption can affect various cellular processes, including cell motility, vesicle trafficking, and maintenance of cell junctions .

Pharmacokinetics

It is known that the compound is produced by certain sponges, including the genus latrunculia . After production in the choanocytes, the latrunculin is transferred via the archeocytes to the vulnerable areas of the sponges where defense is needed, such as injured or regenerating sites .

Result of Action

The binding of this compound to actin monomers results in the disruption of the actin filaments of the cytoskeleton . This disruption can lead to changes in cell morphology and function, as the actin cytoskeleton plays a crucial role in maintaining cell shape and enabling cell movement . In addition, by preventing mitotic spindle formation, this compound can inhibit cell replication .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in sponges is likely influenced by environmental conditions such as temperature, light, and nutrient availability . Furthermore, the efficacy and stability of this compound may be affected by factors such as pH and the presence of other molecules in the cellular environment .

Safety and Hazards

Latrunculin A should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Latrunculin A has been used to great effect in the discovery of cadherin distribution regulation and has potential medical applications . It is also being investigated for the treatment of cancer . In addition, it has been used in research to direct pancreatic differentiation of human pluripotent stem cells .

properties

IUPAC Name

(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVBPZROPPMBLW-IZGXTMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893488
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76343-93-6
Record name Latrunculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02621
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name latrunculin a
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LATRUNCULIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculin a
Reactant of Route 2
Latrunculin a
Reactant of Route 3
Latrunculin a
Reactant of Route 4
Latrunculin a
Reactant of Route 5
Latrunculin a
Reactant of Route 6
Latrunculin a

Q & A

Q1: What is Latrunculin A and what is its primary molecular target?

A1: this compound (LatA) is a marine toxin originally isolated from the Red Sea sponge Negombata magnifica. It exhibits potent and selective binding to actin monomers (G-actin), disrupting actin polymerization and affecting various cellular processes reliant on the actin cytoskeleton [, , , ].

Q2: How does this compound interact with actin monomers?

A2: this compound binds to a specific site on G-actin, forming a 1:1 complex []. This binding event prevents the incorporation of G-actin into filamentous actin (F-actin), ultimately leading to disruption of the actin cytoskeleton [, , , , , ].

Q3: Which cellular processes are affected by this compound's disruption of the actin cytoskeleton?

A3: this compound impacts numerous cellular processes, including cytokinesis, cell migration, endocytosis, and exocytosis [, , , , , , , , ]. Its effects have been studied in various cell types, including yeast, mammalian cells, and platelets [, , , , , , , , , , , , , ].

Q4: Are there differences in how this compound affects different types of actin structures?

A4: Yes, this compound appears to have a more pronounced effect on cortical actin structures compared to rapidly turning over actin stress fibers []. For instance, it significantly inhibits bombesin/gastrin-releasing peptide (GRP) receptor internalization, which is dependent on cortical actin, but has minimal effect on stress fibers disrupted by cytochalasin D or HA-1077 [].

Q5: Can this compound affect intracellular signaling pathways?

A5: Yes, this compound can influence intracellular signaling pathways indirectly through its effects on the actin cytoskeleton. For example, in fission yeast, LatA treatment leads to Imp1p-dependent nuclear translocation of the transcription factor Pap1p, which then induces the expression of the caf5 gene, encoding an efflux pump. This suggests a stress response pathway activated by LatA-induced cytoskeletal perturbations [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C20H27NO5S and a molecular weight of 393.5 g/mol [].

Q7: Is there spectroscopic data available for this compound?

A7: While the provided abstracts do not specify particular spectroscopic data, this compound and its analogues have been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as part of their structural elucidation and studies on structure-activity relationships [].

Q8: Does this compound possess catalytic activity?

A9: this compound is not known to have any catalytic properties. It acts by binding to G-actin and sequestering it, thereby preventing its incorporation into F-actin. It does not catalyze any chemical reactions [, , , ].

Q9: Have computational methods been used to study this compound?

A10: Yes, computational studies have been employed to analyze the binding of this compound and its analogues to G-actin. These studies have provided valuable insights into the structure-activity relationships of this compound, enabling the design of more potent and synthetically accessible analogues [].

Q10: How do structural modifications of this compound affect its activity?

A11: Diverted total synthesis approaches have revealed valuable insights into this compound's SAR. For example, replacing the thiazolidinone ring with an oxazolidinone moiety only slightly reduces its actin-binding affinity. Additionally, removing methyl branches from the macrocycle significantly increases its potency while simplifying its synthesis [].

Q11: Are there synthetic analogues of this compound with improved properties?

A12: Yes, synthetic efforts have produced analogues like compound 44, which surpasses the potency of Latrunculin B in disrupting actin polymerization while being easier to synthesize [].

Q12: What are the safety considerations and regulations surrounding the use of this compound in research?

A12: As a potent toxin, this compound necessitates careful handling and appropriate safety measures in research settings. Researchers should consult relevant safety data sheets and follow established laboratory protocols for handling hazardous substances.

Q13: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A13: The provided abstracts primarily focus on the in vitro effects and mechanisms of action of this compound. Detailed information on its PK/PD properties, including ADME, would require further investigation, particularly if considering its potential therapeutic use.

Q14: What in vitro models have been used to study the effects of this compound?

A14: this compound's effects have been extensively studied in various in vitro models, including:

  • Yeast cells: Investigating cell cycle progression, cytokinesis, and stress responses [, , , ].
  • Mammalian cells: Examining receptor internalization, cell migration, and signal transduction pathways [, , , , ].
  • Platelets: Assessing granule secretion, actin dynamics, and integrin activation [, , ].

Q15: Has this compound been tested in animal models?

A17: While the provided abstracts don't mention specific animal model studies, this compound has been used in animal models to investigate developmental processes, such as in C. elegans embryos [] and in mouse cloning studies [, , ]. Further research in relevant animal models would be needed to explore its therapeutic potential and assess its safety and efficacy in vivo.

Q16: Have there been any clinical trials involving this compound?

A16: this compound is not currently used in clinical settings, and no clinical trials have been conducted to evaluate its safety and efficacy in humans.

Q17: Are there any known mechanisms of resistance to this compound?

A19: While specific mechanisms of resistance haven't been extensively documented in the provided abstracts, mutations in actin itself could potentially confer resistance to this compound, as seen in yeast studies where a mutation in actin (D157E) confers resistance to this compound by altering its binding site [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.